molecular formula C10H17NO2 B13308716 Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B13308716
M. Wt: 183.25 g/mol
InChI Key: HLGACRQFAUCKFM-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a chemical compound with a unique bicyclic structure. It is a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief neurotransmitter in mammals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . Another method involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne, which includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents.

    Reduction: Catalytic reduction is a key step in its synthesis.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium or platinum are used for hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines.

Mechanism of Action

The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors, potentially modulating their activity. This interaction can influence various biological pathways, including neurotransmission and inhibition of GABA aminotransferase .

Biological Activity

Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the context of central nervous system (CNS) drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure, featuring a cyclopentane ring fused to a pyridine moiety with a carboxylate group. The methyl ester functional group enhances its solubility and reactivity, making it a valuable candidate for various chemical applications.

Structural Characteristics

PropertyDescription
CAS Number 2031269-31-3
Molecular Formula C₁₁H₁₅N₁O₂
Molecular Weight 195.25 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may interact with GABAergic signaling pathways, which are crucial for CNS function. The compound's ability to modulate receptor activity could lead to therapeutic effects in conditions such as anxiety and depression .

Case Studies and Investigations

  • Neuroactive Properties : Research indicates that derivatives of this compound may exhibit neuroactive properties similar to those of known GABA receptor modulators. This suggests potential applications in treating neurological disorders .
  • Binding Affinity Studies : Interaction studies have shown that the compound has a favorable binding affinity for various neurotransmitter receptors, particularly those involved in GABA signaling. These findings support further investigation into its therapeutic potential .
  • Synthesis and Derivatives : The synthesis of this compound typically involves multi-step organic reactions, which highlight its versatility as a building block in organic synthesis . Derivatives synthesized from this compound have been evaluated for their biological activity, showing promising results in preliminary screenings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure TypeNotable Properties
OctahydroquinolineSaturated bicyclic amineNeuroactive properties
2,4a,5,7a-tetrahydro-1H-cyclopenta[c]Related cyclic aminePotential GABA receptor modulation
1H-pyrrolo[2,3-b]quinolin-5(7H)-onePolycyclic structureAnticancer activity

These comparisons reveal that while many related compounds exhibit interesting biological activities, this compound stands out due to its specific structural features that enhance its pharmacological potential.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3

InChI Key

HLGACRQFAUCKFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2C1CCC2

Origin of Product

United States

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